Biotinyl Cystamine
Description
Contextualizing Biotinylation in Modern Biochemical and Molecular Research
Biotinylation is the process of attaching biotin (B1667282), a small water-soluble B vitamin, to molecules such as proteins and nucleic acids. wikipedia.orglabmanager.com This technique is widely used in biochemical and molecular research for several reasons:
Specificity and Rapidity: The process is fast and specific, often with minimal disruption to the natural function of the labeled molecule due to biotin's small size. wikipedia.orglabmanager.com
Versatility: Biotinylation can be achieved through various methods, including chemical and enzymatic approaches, targeting different functional groups on the molecule of interest. wikipedia.orgcreative-proteomics.comcreative-diagnostics.com
Broad Applications: It is a cornerstone of numerous research applications, including immunoassays like ELISA and Western blotting, protein purification, cell surface labeling, and molecular imaging. labmanager.comcreative-diagnostics.com
Biotinylation can be either non-specific, targeting common functional groups like primary amines, or site-specific, using enzymatic methods to label a particular amino acid residue. wikipedia.orgcreative-proteomics.com
Role of Cleavable Linkers in Reversible Bioconjugation Strategies
Cleavable linkers are essential components in bioconjugation that allow for the controlled release of a conjugated molecule under specific conditions. researchgate.net This reversibility is crucial for applications where the isolation of the target molecule in its native, unmodified state is desired.
Different types of cleavable linkers exist, each responsive to specific cleavage conditions: researchgate.net
Disulfide bonds: Cleaved by reducing agents like dithiothreitol (B142953) (DTT). rsc.orglumiprobe.com
Esters and Carbonates: Cleaved by changes in pH or enzymatic activity. researchgate.net
Peptide linkers: Cleaved by specific proteases. rsc.org
The ability to sever the connection between the affinity tag (like biotin) and the target molecule is a significant advantage in experimental design, enabling the recovery of functional biomolecules after purification. rockland.com
Specificity and High Affinity of the Biotin-Avidin/Streptavidin System as a Research Tool
The interaction between biotin and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, with an exceptionally high affinity (dissociation constant, Kd, in the femtomolar range). weizmann.ac.ilresearchgate.net This robust and highly specific interaction forms the basis of a powerful and versatile research tool. weizmann.ac.ilencyclopedia.pub
Key characteristics of this system include:
High Specificity: Avidin and streptavidin bind almost exclusively to biotin, ensuring minimal off-target interactions. cfsciences.com
Exceptional Stability: The complex is resistant to a wide range of temperatures, pH levels, and denaturing agents, making it suitable for diverse experimental conditions. wikipedia.orgencyclopedia.pub
Signal Amplification: The tetrameric nature of avidin and streptavidin, with four biotin-binding sites each, allows for the amplification of signals in detection assays. rockland.com
This system is widely employed for:
Purification: Isolating biotinylated molecules from complex mixtures. researchgate.net
Detection: Identifying and quantifying target molecules in various assays. e-proteins.com
Immobilization: Anchoring molecules to solid supports for interaction studies. researchgate.net
Overview of Biotinyl Cystamine's Unique Structural Features for Research Applications
This compound's utility in research stems directly from its distinct chemical structure. It consists of a biotin moiety linked to a cystamine (B1669676) molecule. The key feature is the disulfide bond within the cystamine linker. axispharm.com
This structure provides the following advantages:
Biotin Tag: Allows for highly specific and strong binding to avidin or streptavidin for purification and detection purposes. axispharm.com
Cleavable Disulfide Bond: The disulfide bridge can be readily cleaved by reducing agents such as DTT, 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.com This allows for the gentle release of the biotinylated molecule from the streptavidin-biotin complex, which is otherwise extremely stable.
Amine-Reactivity: The primary amine group on the cystamine portion allows for its conjugation to various molecules through common cross-linking chemistries.
This combination of a high-affinity tag and a cleavable linker makes this compound an ideal reagent for applications requiring reversible biotinylation, such as the elution of target proteins from affinity matrices under mild conditions. rockland.comaxispharm.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 128915-82-2 scbt.com |
| Molecular Formula | C₁₄H₂₆N₄O₂S₃ scbt.com |
| Molecular Weight | 378.58 g/mol scbt.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-iminobiotin |
| 2-mercaptoethanol (BME) |
| Avidin |
| Biotin |
| This compound |
| Cystamine |
| Dithiothreitol (DTT) |
| Streptavidin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDWNMKIWHKJOW-AKJDGMEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676243 | |
| Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128915-82-2 | |
| Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Design of Biotinyl Cystamine Derivatives
General Synthetic Routes for Introducing Biotin (B1667282) and Disulfide Moieties
The introduction of biotin and disulfide components into a single molecular entity can be achieved through several synthetic pathways. A common approach involves the activation of biotin's carboxylic acid group, often converting it into an N-hydroxysuccinimide (NHS) ester. This activated biotin can then react with an amine-containing disulfide compound like cystamine (B1669676).
Another strategy involves synthesizing a molecule that already contains a disulfide bond and a reactive group amenable to biotinylation. For instance, 2,2'-disulfanediyldiethanol can be reacted with 4-nitrophenyl carbonochloridate (B8618190) to create an intermediate that is subsequently coupled with deacetylcolchicine and then biotin, forming a complex molecule with a cleavable disulfide linker. nih.gov
Strategies for the Integration of Disulfide Bonds into Biotin Conjugates
The integration of disulfide bonds is a key feature of cleavable biotinylation reagents, allowing for the release of biotinylated molecules under reducing conditions. thermofisher.comrsc.org These bonds can be introduced through various chemical strategies.
One method involves the use of reagents that can re-bridge disulfide bonds in proteins that have been reduced. acs.orgnih.gov For example, dibromopyridazinediones can be functionalized with biotin and used to simultaneously label and re-bridge the disulfide moiety of a reduced Fab fragment of an antibody. acs.org This approach allows for site-selective modification of proteins. nih.gov
Another strategy is to synthesize a linker containing a disulfide bond that can be attached to both biotin and the molecule of interest. For example, a conjugate named Biotin-SS-CPT was designed with an integrated disulfide bond that, upon reduction by intracellular thiols, triggers a cyclization reaction to release the drug camptothecin (B557342) (CPT). rsc.org Similarly, a conjugate of biotin and colchicine (B1669291) was created using a reduction-sensitive disulfide bond as a linker to target tumor cells. nih.govrsc.org
The synthesis of specific probes often involves multi-step processes. For instance, a double-biotinylated dibromopyridazinedione was synthesized by first coupling Biotin-PEG3-azide with 3-(dipropargyl)propanol, followed by conversion to an azide (B81097) derivative and subsequent coupling to form the final product. acs.org
Table 1: Strategies for Integrating Disulfide Bonds
| Strategy | Description | Example Application |
|---|---|---|
| Disulfide Re-bridging | Utilizes reagents to re-form disulfide bonds in reduced proteins while introducing a biotin label. acs.orgnih.gov | Labeling Fab fragments of antibodies. acs.org |
| Pre-synthesized Disulfide Linker | A linker containing a disulfide bond is synthesized and then conjugated to biotin and a target molecule. rsc.org | Delivery of camptothecin and colchicine. nih.govrsc.org |
| Solid-Phase Synthesis | A modular approach using solid-phase chemistry to build the biotinylated disulfide probe. acs.org | Synthesis of arvanil-derived cannabinoid receptor ligands. acs.org |
| Click Chemistry | Utilizes bio-orthogonal reactions like azide-alkyne cycloaddition to attach biotin to a disulfide-containing molecule. acs.org | Synthesis of double-biotinylated dibromopyridazinedione. acs.org |
Design Considerations for Cleavable vs. Non-Cleavable Biotinylation Reagents for Research
The choice between cleavable and non-cleavable biotinylation reagents is dictated by the specific requirements of the research application. thermofisher.com The strong interaction between biotin and avidin (B1170675)/streptavidin is a double-edged sword; while it provides for highly specific and stable binding, it makes the elution of biotinylated molecules challenging. nih.gov
Non-cleavable reagents form a permanent link between biotin and the target molecule. These are useful when the goal is detection or immobilization where the release of the target is not necessary.
Cleavable reagents , on the other hand, incorporate a linker arm that can be broken under specific conditions, allowing for the recovery of the target molecule in its native state. alfa-chemistry.com This is particularly advantageous in applications like affinity purification of proteins or peptides for downstream analysis such as mass spectrometry. nih.govalfa-chemistry.com
Several types of cleavable linkers exist:
Disulfide linkers: These are cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). alfa-chemistry.com
Acid-cleavable linkers: These are broken under low pH conditions. alfa-chemistry.com An example is the dialkoxydiphenylsilane (DADPS) linker, which has been shown to be superior for LC-MS analysis. nih.gov
Photocleavable linkers: These are cleaved upon exposure to UV light, offering a non-invasive method of release. alfa-chemistry.com
The design of a biotinylation reagent also considers factors like the length of the spacer arm, which can affect the accessibility of the biotin for binding to avidin, and the solubility of the reagent. thermofisher.combroadpharm.com
Table 2: Comparison of Cleavable and Non-Cleavable Biotinylation Reagents
| Feature | Cleavable Reagents | Non-Cleavable Reagents |
|---|---|---|
| Linkage | Contains a cleavable linker (e.g., disulfide, acid-labile, photocleavable). alfa-chemistry.com | Forms a stable, permanent bond. |
| Elution | Allows for gentle elution of the target molecule by breaking the linker. thermofisher.comnih.gov | Requires harsh, denaturing conditions to disrupt the biotin-avidin interaction. |
| Primary Use Cases | Affinity purification, pull-down assays for mass spectrometry, recovery of functional proteins. nih.govalfa-chemistry.com | Western blotting, ELISA, immunohistochemistry, stable immobilization. |
| Example Linkers | Disulfide, Dialkoxydiphenylsilane (DADPS). nih.govalfa-chemistry.com | Polyethylene glycol (PEG). broadpharm.com |
Chemical Synthesis of Biotinyl Cystamine for Specific Research Probes
The synthesis of this compound and its derivatives for specific research probes often involves tailored synthetic routes to create molecules with desired properties. These probes are instrumental in various biochemical assays, including the study of protein-protein interactions and enzyme activity.
For instance, trifunctional biotin reagents have been developed that incorporate a cleavable linker, a reactive group for protein labeling, and a biotin moiety for capture. rsc.org One such reagent uses a Dde protecting group-based linker, which allows for efficient release of target proteins under mild conditions. rsc.org
In the field of proteomics, cleavable biotin probes with an azide or alkyne group are synthesized for use in bio-orthogonal "click" chemistry reactions. nih.gov This allows for the specific labeling of biomolecules that have been metabolically engineered to contain a complementary reactive group. The synthesis of an acid-cleavable dialkoxydiphenylsilane (DADPS) biotin probe was found to be highly selective for labeling proteins. nih.gov
The synthesis of probes for detecting cysteine-containing proteins can involve reacting biotin with pentafluorophenyl to activate it for subsequent reaction with a cysteine-targeting moiety. hollins.edu Furthermore, activity-based probes (ABPs) for studying enzymes in the autophagy pathway, such as LC3, have been synthesized using native chemical ligation, allowing for modifications at both the N- and C-termini. mdpi.com These probes can covalently interact with their target enzymes, providing insights into their activity and mechanism. mdpi.com
A modular, solid-phase synthetic route has also been described for preparing biotinylated cross-linking probes for membrane receptors. acs.org This flexible approach allows for the simple variation of subunits to create a library of probes. acs.org
Bioconjugation Principles and Methodologies Utilizing Biotinyl Cystamine
Covalent Attachment to Diverse Biomolecules for Research Purposes
The unique properties of biotinyl cystamine (B1669676) facilitate its use in labeling a wide array of biomolecules, enabling researchers to investigate their structure, function, and interactions within complex biological systems.
Protein and Peptide Biotinylation
The covalent attachment of biotinyl cystamine to proteins and peptides is a cornerstone of many proteomics and molecular biology research applications. This process, known as biotinylation, allows for the sensitive detection and efficient purification of the modified proteins. thermofisher.comlifetein.com.cn The presence of the biotin (B1667282) tag enables capture by avidin (B1170675) or streptavidin immobilized on solid supports, such as beads or microplates, facilitating techniques like affinity purification, immunoprecipitation (IP), and Western blotting. lifetein.com.cn
Biotinylated peptides are instrumental in studying protein-protein interactions, where a specific peptide can act as "bait" to capture its binding partners from a cell lysate. lifetein.com.cn The strong interaction between biotin and streptavidin permits stringent washing conditions, which minimizes background binding and enhances the reliability of identifying true interaction partners. lifetein.com.cn Furthermore, biotinylation can be performed on proteins directly on the cell surface to study receptor trafficking and dynamics. plos.org The cleavable disulfide bond within this compound is a particularly advantageous feature, as it allows for the release of the biotinylated protein from the avidin/streptavidin support under mild reducing conditions, preserving the integrity of the captured protein for downstream analysis. axispharm.comlumiprobe.com
Table 1: Applications of Protein and Peptide Biotinylation
| Application | Description | Reference(s) |
|---|---|---|
| Affinity Purification | Isolation of a biotinylated protein from a complex mixture using an avidin/streptavidin-coated solid support. | lifetein.com.cn |
| Immunoprecipitation (IP) | Use of a biotinylated antibody to capture a specific antigen and its binding partners. | lifetein.com.cn |
| Western Blotting | Detection of a specific protein on a membrane using a biotinylated antibody followed by a streptavidin-enzyme conjugate. | lifetein.com.cnnih.gov |
| ELISA | Quantification of an antigen or antibody using a biotin-streptavidin detection system. | lifetein.com.cn |
| Cell Surface Labeling | Biotinylation of cell surface proteins to study their expression, internalization, and trafficking. | plos.org |
| Protein-Protein Interaction Studies | Use of a biotinylated "bait" peptide or protein to pull down interacting partners from a lysate. | lifetein.com.cn |
Oligonucleotide Modification
This compound is also utilized for the modification of oligonucleotides, which are short DNA or RNA molecules. The introduction of a biotin tag into an oligonucleotide sequence allows for its use as a probe in various molecular biology techniques, including Southern and Northern blotting, in situ hybridization, and electrophoretic mobility shift assays (EMSAs). researchgate.net Biotinylated oligonucleotides can be immobilized on surfaces for applications such as DNA microarrays or used to purify DNA- or RNA-binding proteins. researchgate.netacs.org
The synthesis of biotinylated oligonucleotides can be achieved by incorporating a modified phosphoramidite (B1245037) building block during solid-phase synthesis or by post-synthetically coupling this compound to a reactive group on the oligonucleotide. ichb.plnih.gov The disulfide bond in this compound provides a reversible linkage, which can be advantageous for applications requiring the release of the captured oligonucleotide or its binding partners. ichb.pl
Other Macromolecular Conjugations
The utility of this compound extends beyond proteins and nucleic acids to other macromolecules, such as polysaccharides. Polysaccharides like chitosan, heparin, and dextran (B179266) can be biotinylated for various biomedical and research applications. creativepegworks.comgoogle.com For instance, biotinylated polysaccharides can be used to study their interactions with cells or to develop targeted drug delivery systems. The primary amine of this compound can be coupled to carboxyl groups on polysaccharides using carbodiimide (B86325) chemistry. google.com
Directed Functional Group Targeting via this compound
The covalent attachment of this compound to biomolecules is achieved by targeting specific functional groups present on the target molecule. The primary amine of this compound itself serves as a key reactive handle for conjugation.
Amine-Reactive Biotinylation Chemistries
The primary amine group of this compound can be readily coupled to biomolecules containing activated carboxyl groups. A common method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which activate carboxyl groups to form a reactive O-acylisourea intermediate. lumiprobe.comgbiosciences.com This intermediate then reacts with the primary amine of this compound to form a stable amide bond. This chemistry is frequently used to label proteins at their C-terminus or on the side chains of aspartic and glutamic acid residues. gbiosciences.com
Conversely, the biotin moiety of this compound can be derivatized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. NHS esters react efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, under slightly basic conditions (pH 7-9) to form stable amide bonds. tocris.comfluorofinder.com This is one of the most common strategies for protein biotinylation due to the abundance and accessibility of lysine residues on the surface of most proteins. gbiosciences.com
Table 2: Common Amine-Reactive Biotinylation Chemistries
| Reagent/Method | Target Functional Group | Resulting Bond | Typical Reaction pH | Reference(s) |
|---|---|---|---|---|
| This compound + EDC | Carboxylic Acids (-COOH) | Amide | 4.5 - 7.5 | lumiprobe.comgbiosciences.com |
| Biotin-NHS Ester | Primary Amines (-NH₂) | Amide | 7.0 - 9.0 | tocris.comfluorofinder.com |
Sulfhydryl-Reactive Biotinylation Chemistries
While this compound itself does not have a group that directly reacts with sulfhydryls, its inherent disulfide bond is central to sulfhydryl-related applications. The disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME), which exposes a free thiol (sulfhydryl) group. lumiprobe.com This newly formed thiol can then participate in disulfide exchange reactions or be targeted by other sulfhydryl-reactive chemistries.
More commonly in biotinylation, dedicated sulfhydryl-reactive reagents containing a biotin tag are used to target the side chains of cysteine residues in proteins. thermofisher.com These reagents are particularly useful when amine-reactive chemistry might inactivate the protein by modifying lysine residues in its active site. thermofisher.com Common sulfhydryl-reactive groups include maleimides and iodoacetamides.
Maleimides: These groups react specifically with sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond. At pH values above 8.0, reactivity with amines can occur. gbiosciences.comgbiosciences.com
Iodoacetamides: These groups also react with sulfhydryls to form a stable thioether bond, typically at a pH of 7.5-8.5. gbiosciences.comsigmaaldrich.com
In a technique known as Acyl-Biotinyl Exchange (ABE), the disulfide bond feature is mimicked. First, all free sulfhydryls in a protein lysate are blocked. Then, thioester bonds (such as those in palmitoylated proteins) are cleaved with hydroxylamine, exposing new sulfhydryl groups. These newly available thiols are then labeled with a sulfhydryl-reactive biotinylation reagent, such as one containing a pyridyldithiol group, which forms a new disulfide bond with the cysteine. gbiosciences.com This allows for the specific enrichment and identification of proteins with certain post-translational modifications.
Table 3: Common Sulfhydryl-Reactive Chemistries in Biotinylation
| Reactive Group | Target Functional Group | Resulting Bond | Typical Reaction pH | Reference(s) |
|---|---|---|---|---|
| Maleimide | Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 | gbiosciences.comgbiosciences.com |
| Iodoacetamide | Sulfhydryls (-SH) | Thioether | 7.5 - 8.5 | gbiosciences.comsigmaaldrich.com |
| Pyridyldithiol | Sulfhydryls (-SH) | Disulfide | 6.0 - 9.0 | gbiosciences.com |
Photoreactive Conjugation Approaches
Photoreactive conjugation is a method used to attach molecules to one another using light. creative-biolabs.com In the context of this compound, while the compound itself is not photoreactive, it can be used in conjunction with photoreactive crosslinkers to achieve light-mediated bioconjugation. These crosslinkers contain a photoreactive group, such as an aryl azide (B81097) or a diazirine, which becomes highly reactive when exposed to UV light. thermofisher.comgbiosciences.com This allows for the non-specific attachment of the crosslinker to nearby molecules. creative-biolabs.com
A typical strategy involves a heterobifunctional crosslinker that has a photoreactive group on one end and a group that can react with this compound on the other. For example, a crosslinker could have a photoreactive aryl azide group and an N-hydroxysuccinimide (NHS) ester. The NHS ester would react with the primary amine of this compound, attaching the photoreactive group to the biotin. This complex can then be introduced to a biological sample. Upon exposure to UV light, the aryl azide group is activated and forms a covalent bond with a nearby molecule, effectively "capturing" it. thermofisher.comthermofisher.com The disulfide bond within the this compound linker allows for the subsequent release of the captured molecule under reducing conditions. thermofisher.com
This approach is particularly useful in "label transfer" experiments designed to identify protein-protein interactions. thermofisher.com A known "bait" protein is labeled with the photoreactive this compound conjugate. When the bait protein interacts with an unknown "prey" protein, UV irradiation triggers the crosslinker to covalently bind to the prey protein. Subsequent cleavage of the disulfide bond in this compound transfers the biotin label to the prey protein, which can then be identified using streptavidin-based detection methods. thermofisher.com
Table 1: Common Photoreactive Groups Used in Bioconjugation
| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Target Functional Groups |
| Aryl Azide | ~254-460 | Nitrene | C-H, N-H, double bonds |
| Diazirine | ~330-380 | Carbene | C-H, N-H, O-H, S-H |
| Benzophenone | ~350-360 | Triplet Ketone | C-H |
This table summarizes common photoreactive groups that can be incorporated into crosslinkers for use with this compound-based conjugation strategies. thermofisher.comrsc.orgrsc.org
Mechanisms of Disulfide Exchange and Reversible Linkage in Bioconjugation
The defining feature of this compound in bioconjugation is its cleavable disulfide bond (-S-S-). This allows for the formation of a stable conjugate that can be later reversed under specific conditions. The primary mechanism for cleaving this bond is through disulfide exchange or reduction.
Disulfide exchange is a chemical reaction where a thiol group (-SH) from a reducing agent attacks one of the sulfur atoms in the disulfide bond of this compound. thermofisher.com This process results in the formation of a new disulfide bond and the cleavage of the original one, releasing the biotinylated molecule from its conjugate. Common reducing agents used for this purpose include dithiothreitol (DTT), 2-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) from the reducing agent on one of the sulfur atoms of the this compound disulfide bond. mdpi.com This breaks the -S-S- bond and forms a new, mixed disulfide. A second molecule of the reducing agent then reacts with the mixed disulfide to release the now-free thiol of the original cystamine portion and form a stable disulfide from the reducing agent molecules. This two-step process effectively and completely cleaves the linker. mdpi.com
This reversibility is a significant advantage in applications such as affinity purification. A biotinylated molecule can be used to capture a target from a complex mixture using streptavidin-coated beads. The strong interaction between biotin and streptavidin ensures efficient capture. nih.gov After washing away non-specifically bound components, the captured target can be released from the beads by adding a reducing agent, which cleaves the disulfide bond in the this compound linker. This allows for the recovery of the target molecule in its native state, without the harsh, denaturing conditions often required to break the biotin-streptavidin interaction. nih.gov
Table 2: Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Optimal pH | Key Features |
| Dithiothreitol (DTT) | >7 | Forms a stable six-membered ring after reduction. |
| 2-Mercaptoethanol (BME) | >7 | Volatile with a strong odor. |
| Tris(2-carboxyethyl)phosphine (TCEP) | <7 to >8 | Odorless, more stable, and effective over a wider pH range. |
This table outlines common reagents used to cleave the disulfide bond within this compound, enabling the reversible nature of the linkage. thermofisher.com
Surface Functionalization and Immobilization Strategies in Research Platforms
This compound is extensively used to functionalize surfaces for various research platforms, including biosensors, microarrays, and surface plasmon resonance (SPR) systems. researchgate.netresearchgate.netsapphirebioscience.com The strategy typically involves creating a self-assembled monolayer (SAM) of this compound on a gold surface. The sulfur atoms of the cystamine readily form a strong, organized bond with the gold, exposing the biotin moiety to the surrounding environment. researchgate.netresearchgate.net
This biotinylated surface can then be used to immobilize streptavidin or avidin, which in turn can capture any biotin-tagged molecule of interest, such as proteins, DNA, or even lipid vesicles. researchgate.netnih.gov This layered, or "sandwich," approach provides a stable and highly specific method for attaching biomolecules to a surface. researchgate.net The high affinity of the biotin-streptavidin interaction ensures a very stable and robust immobilization. researchgate.netku.edu
One of the key advantages of using this compound for surface functionalization is the ability to regenerate the surface. While the biotin-streptavidin bond is extremely strong and essentially irreversible under normal conditions, the underlying disulfide bond of the this compound linker can be cleaved. ku.edu By treating the surface with a reducing agent, the entire streptavidin-biomolecule complex can be released, leaving behind a surface with free thiol groups. This surface can then be re-functionalized, allowing for the reuse of expensive sensor chips or other platforms.
This strategy has been successfully employed in the development of DNA microarrays and other biosensors for detecting specific DNA sequences or protein interactions. researchgate.netresearchgate.net For example, a gold surface can be functionalized with this compound, followed by the immobilization of streptavidin. Biotinylated DNA probes can then be attached to the streptavidin layer. When a sample containing the complementary DNA sequence is introduced, it hybridizes with the probes, and this binding event can be detected by various analytical techniques. researchgate.net
Table 3: Applications of this compound in Surface Functionalization
| Research Platform | Description of Application | Key Advantage of this compound |
| Surface Plasmon Resonance (SPR) | Immobilization of ligands to study biomolecular interactions in real-time. springernature.com | Allows for controlled, oriented immobilization of biotinylated molecules via a streptavidin-coated surface. The cleavable linker enables surface regeneration. |
| DNA Microarrays | Attachment of biotinylated DNA probes for hybridization-based detection of target sequences. researchgate.netresearchgate.net | Provides a stable and specific method for probe immobilization, with the potential for surface reuse. |
| Biosensors | Creation of a recognition layer for detecting specific analytes, such as proteins or small molecules. nih.gov | The biotin-streptavidin system offers a versatile platform for attaching a wide range of biorecognition elements. |
| Hydrogel Functionalization | Incorporation into hydrogels to create a matrix for immobilizing proteins and other biomolecules for cell culture or tissue engineering applications. nih.gov | The disulfide bond can be cleaved to release immobilized molecules or to alter the properties of the hydrogel. |
This table highlights the diverse applications of this compound in creating functionalized surfaces for various research technologies.
Applications in Advanced Biochemical and Molecular Research
Protein and Peptide Labeling, Detection, and Purification Methodologies
The ability to attach a biotin (B1667282) label to proteins and peptides via biotinyl cystamine (B1669676) has become a cornerstone of many modern proteomics and molecular biology workflows. This labeling strategy facilitates highly specific and sensitive detection and enables efficient purification of proteins and their interacting partners from complex biological mixtures.
The cornerstone of biotinyl cystamine's utility in purification is the exceptionally strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin (Kd ≈ 10-14 to 10-15 M). promegaconnections.comwikipedia.org This interaction is one of the strongest known in nature and forms the basis of powerful affinity purification techniques. promegaconnections.comwikipedia.org
In a typical workflow, a protein of interest or a protein complex is labeled with this compound. This "bait" protein can then be introduced into a cell lysate or other complex biological sample to bind to its interaction partners. The entire complex, now carrying the biotin tag, can be captured and isolated from the mixture using an affinity matrix composed of immobilized streptavidin or avidin, often in the form of agarose (B213101) or magnetic beads. merckmillipore.com Unbound proteins are washed away, resulting in a highly enriched sample of the biotinylated protein and its binding partners. nih.gov
A key advantage of using a cleavable linker like this compound is the ability to elute the captured proteins under mild conditions. While the biotin-streptavidin bond is resistant to harsh conditions, the disulfide bond in the cystamine linker can be readily cleaved using reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. nih.gov This releases the purified protein or protein complex from the affinity matrix without the need for denaturing conditions, which is crucial for preserving the structure and function of the proteins for subsequent analyses. promegaconnections.com This methodology has been successfully employed for the purification of heterotrimeric protein complexes, where one subunit is tagged to facilitate the isolation of the entire complex. peakproteins.com
In research settings, the biotin-streptavidin system is widely used to enhance the sensitivity of detection in various immunoassays and blotting techniques, such as Western blotting and ELISA. excedr.com Instead of directly conjugating a reporter molecule (e.g., an enzyme or a fluorophore) to a primary or secondary antibody, the antibody is biotinylated. This biotinylated antibody is then detected by a streptavidin-reporter molecule conjugate. lumiprobe.com
This indirect detection method offers several advantages. Firstly, it provides significant signal amplification because multiple streptavidin-reporter conjugates can bind to a single biotinylated antibody, and streptavidin itself is a tetrameric protein capable of binding up to four biotin molecules. excedr.comlumiprobe.com This amplification leads to a much higher sensitivity, allowing for the detection of low-abundance proteins. rockland.com
Secondly, it offers versatility. A single streptavidin-reporter conjugate can be used to detect any biotinylated primary or secondary antibody, regardless of its target or species of origin. lumiprobe.com This eliminates the need to generate specific reporter-conjugated antibodies for each application, making it a cost-effective and time-efficient approach. excedr.com For instance, in Western blotting, cell surface proteins can be biotinylated, separated by electrophoresis, transferred to a membrane, and then detected with high sensitivity using enzyme-labeled streptavidin, sometimes in conjunction with chemiluminescence techniques. nih.gov
This compound and related compounds have proven to be invaluable tools for the study of post-translational modifications (PTMs), which are critical for regulating protein function, localization, and stability.
Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight thiol, such as glutathione (B108866), forms a mixed disulfide bond with a cysteine residue on a protein. This modification often occurs under conditions of oxidative stress and can alter protein function. Biotinylated cysteine-containing compounds, conceptually similar to this compound, can be used as "redox probes" to study S-thiolation. researchgate.net
In this approach, the biotinylated probe forms disulfide bonds with reactive protein cysteines under oxidizing conditions. researchgate.net The resulting biotin-tagged proteins can be detected by non-reducing Western blotting using streptavidin-horseradish peroxidase or purified by streptavidin-agarose affinity chromatography for identification by mass spectrometry. researchgate.netresearchgate.net For example, this method has been used to study protein S-thiolation in rat kidneys subjected to ischemia and reperfusion, revealing a significant increase in this modification. researchgate.net Similarly, N,N-biotinyl glutathione disulfide has been synthesized to mimic a shift in the glutathione redox state, inducing widespread protein S-glutathiolation that can be detected and the modified proteins identified. researchgate.net
The attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues (O-GlcNAcylation) is a dynamic PTM involved in various cellular processes, including signal transduction and transcription. nih.govnih.gov Identifying the specific sites of O-GlcNAcylation is crucial for understanding its regulatory roles. A novel method utilizes a biotin-cystamine tag for the effective enrichment and identification of O-GlcNAc-modified peptides. nih.govnih.gov
The methodology involves a β-elimination reaction to remove the GlcNAc moiety, followed by a Michael addition of the biotin-cystamine tag to the modified serine or threonine residue. nih.gov The biotinylated peptides are then enriched using streptavidin affinity chromatography and analyzed by mass spectrometry to identify the protein and the precise site of modification. researchgate.net This technique has been successfully applied to map O-GlcNAcylation sites on murine 20S proteasome subunits and the heat shock protein Hsp90. nih.govnih.gov The use of "light" and deuterated "heavy" versions of the biotin-cystamine tag allows for the relative quantification of O-GlcNAcylation levels between different samples. nih.govnih.gov
| Protein Subunit | Modification Site | Tissue/Proteasome Type | Reference |
|---|---|---|---|
| α1 | Ser5 | Immunoproteasomes | researchgate.net |
| α4 | Ser130 | Not specified | researchgate.net |
| α5 | Ser198 | Immunoproteasomes | researchgate.net |
| α6 | Ser110 | Not specified | researchgate.net |
| β6 | Ser57 | Not specified | researchgate.net |
| β6 | Ser208 | Brain proteasomes | researchgate.net |
| Protein | Modification Site | Note | Reference |
|---|---|---|---|
| Hsp90β | Novel Site 1 | - | nih.gov |
| Hsp90β | Novel Site 2 | Corresponds to a previously described phosphorylation site | nih.gov |
Investigation of Post-Translational Modifications of Proteins
Investigating Cellular and Molecular Processes in Model Systems
The methodologies described above, which are enabled by this compound, are instrumental in investigating a wide array of cellular and molecular processes in various model systems. By allowing for the specific labeling, purification, and detection of proteins and their modifications, researchers can gain insights into the complex regulatory networks that govern cellular function.
For instance, the study of O-GlcNAcylation using the biotin-cystamine tag helps to elucidate how cells adapt to nutrient conditions or stress, as this modification acts as a nutrient sensor. nih.govresearchgate.net Dysregulation of O-GlcNAcylation has been linked to diseases such as diabetes and neurodegeneration, making these tools vital for understanding disease pathogenesis. nih.gov Similarly, the ability to probe protein S-thiolation provides a means to investigate the cellular response to oxidative stress and its role in redox signaling. researchgate.net
Furthermore, the purification of protein complexes using biotin-based affinity methods allows for the characterization of protein-protein interaction networks. nih.gov Understanding these networks is fundamental to deciphering cellular signaling pathways and how they are altered in disease states. For example, biotin supplementation has been shown to increase cell proliferation pathways in mice by affecting the c-kit-receptor and the ERK/AKT signaling pathways, highlighting how biotin itself can be involved in cellular regulation. nih.gov The active form of biotin, biotinyl-AMP, can act as an intracellular signaling molecule, further underscoring the importance of biotin-related compounds in cellular processes. nih.gov
Elucidating Cellular Uptake Mechanisms in Cell Lines and Preclinical Models
This compound is instrumental in studying the pathways by which molecules enter cells. The biotin component acts as a targeting ligand, allowing researchers to track and understand the specific mechanisms of cellular uptake.
The uptake of biotin and biotinylated compounds into cells is largely facilitated by receptor-mediated endocytosis. nih.gov This process is initiated by the binding of biotin to its specific receptors on the cell surface. In the context of this compound, the biotin moiety serves as a high-affinity ligand for these receptors.
Recent studies have shown that biotin receptor-driven endocytosis can preferentially involve dynamin- and caveolae-dependent vesicular internalization. nih.govworktribe.com This is a significant finding as it indicates a potential switch in the transport pathway away from the more common clathrin-dependent entry route that is often observed for free proteins. nih.gov The ability of biotin-conjugated molecules to utilize specific endocytic pathways is a key area of investigation for targeted drug delivery. The process ensures that the biotinylated cargo is efficiently internalized within the cell, making it a valuable mechanism for therapeutic and diagnostic applications. worktribe.com
The primary transporter responsible for the cellular uptake of biotin is the Sodium-Dependent Multivitamin Transporter (SMVT), a product of the SLC5A6 gene. nih.govwikipedia.org This transmembrane protein facilitates the Na+-dependent uptake of several water-soluble vitamins, including biotin, pantothenic acid (vitamin B5), and α-lipoic acid. nih.govnih.gov
The SMVT system is a highly specific, carrier-mediated transport system. nih.govnih.gov The uptake of biotin via SMVT is an active transport process that is dependent on sodium, pH, temperature, and energy. researchgate.net The expression of SMVT is observed in various tissues, including the intestine, brain, liver, lung, and kidney. nih.gov
Notably, the expression of SMVT is often upregulated in certain types of cancer cells, such as those in the lung, colon, breast, and ovaries, to meet the increased metabolic demands of rapidly proliferating cells. nih.govresearchgate.net This overexpression makes SMVT a promising target for the delivery of therapeutic agents to cancer cells using biotinylated conjugates like this compound. researchgate.netbioivt.com By attaching a drug to a biotin carrier, it is possible to exploit the SMVT pathway for enhanced cellular uptake and targeted delivery. bioivt.com
| Transporter | Gene | Substrates | Cellular Location | Role in Biotinyl Conjugate Uptake |
| Sodium-Dependent Multivitamin Transporter (SMVT) | SLC5A6 | Biotin, Pantothenic Acid, Lipoic Acid | Apical membrane of epithelial cells (intestine, kidney), Blood-brain barrier, various other tissues | Primary transporter for the active uptake of biotin and biotinylated molecules into cells. nih.govwikipedia.orgnih.gov |
Controlled Intracellular Release and Cargo Delivery in in vitro and Preclinical Models
A key feature of this compound is its cleavable disulfide bond, which allows for the controlled release of conjugated cargo within the cell. axispharm.comlumiprobe.com The intracellular environment is highly reducing compared to the extracellular space, primarily due to the high concentration of glutathione. This reductive environment facilitates the cleavage of the disulfide bond in this compound, releasing the biotin moiety and the attached cargo. axispharm.com
This mechanism is particularly advantageous for drug delivery applications. A therapeutic agent can be conjugated to this compound, and upon cellular uptake, the reductive intracellular environment triggers the release of the active drug at the target site. This controlled release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target effects. The ability to achieve reversible linking and controlled release makes this compound a valuable reagent in the development of sophisticated drug delivery systems. axispharm.com
Probing Single-Molecule Interactions and Binding Kinetics
The high-affinity interaction between biotin and avidin or streptavidin is one of the strongest known non-covalent biological interactions. nih.govacs.org This property is widely exploited in various biochemical assays to study molecular interactions. This compound, as a biotin-containing compound, can be used to label proteins and other biomolecules.
These biotinylated molecules can then be used in techniques such as proximity-labeling (e.g., BioID), where a biotin ligase is fused to a protein of interest. nih.gov This enzyme then biotinylates nearby proteins, which can be subsequently identified to map protein-protein interaction networks within a living cell. nih.gov The cleavable nature of the disulfide bond in this compound can provide an additional layer of control in these experiments, allowing for the release of interacting partners under specific conditions. Biotinylated cell-penetrating peptides have also been developed to study intracellular protein-protein interactions in their native context. nih.gov
Studies of Gene Expression Regulation through Biotin Intermediates
Biotin is not only a coenzyme for carboxylases but also plays a role in regulating gene expression. nih.govresearchgate.net Evidence suggests that biotin can influence the transcription of genes involved in glucose metabolism, immune function, and cellular homeostasis. nih.govresearchgate.net
Several mechanisms have been proposed for biotin's role in gene regulation, including the activation of soluble guanylate cyclase by the intermediate biotinyl-AMP and the remodeling of chromatin through the biotinylation of histones. nih.govresearchgate.net In microorganisms, the bifunctional protein BirA acts as a transcriptional repressor of biotin biosynthesis genes, with its activity being regulated by the levels of biotinyl-5'-AMP. nih.gov When this compound is taken up by cells and its biotin moiety is released, it can contribute to the intracellular pool of biotin and its intermediates, thereby potentially influencing these gene regulatory pathways.
| Regulatory Mechanism | Key Biotin Intermediate | Effect on Gene Expression |
| Activation of Soluble Guanylate Cyclase | Biotinyl-AMP | Influences downstream signaling pathways affecting transcription. nih.govresearchgate.net |
| Histone Biotinylation | Biotin | Covalent modification of histones, leading to chromatin remodeling and altered gene expression. nih.govresearchgate.net |
| Transcriptional Repression (in bacteria) | Biotinyl-5'-AMP | Acts as a corepressor with BirA to regulate biotin biosynthesis and transport genes. nih.gov |
Redox Proteomics and Cysteine Oxidation Studies
This compound and related biotinylation reagents are central to the field of redox proteomics, which focuses on the study of oxidative post-translational modifications of proteins, particularly on cysteine residues. nih.gov Cysteine thiols are susceptible to various oxidative modifications, which can act as molecular switches to regulate protein function in response to changes in the cellular redox environment. nih.govacs.org
The "biotin switch assay" is a widely used technique to detect and quantify reversible cysteine oxidations such as S-nitrosylation, S-sulfenylation, and S-glutathionylation. nih.govresearchgate.net This method involves a three-step process:
Blocking of free, reduced cysteine thiols.
Selective reduction of the specific oxidative modification being studied.
Labeling of the newly exposed thiol groups with a biotinylating reagent.
The biotin tag allows for the enrichment of the modified proteins or peptides using avidin affinity chromatography, followed by identification and quantification by mass spectrometry. nih.govnih.gov This technique has been instrumental in advancing our understanding of the role of cysteine oxidation in various physiological and pathological processes. nih.gov Furthermore, biotin-cysteine (B596664) conjugates can act as "redox probes," forming disulfide bonds with reactive protein cysteines under conditions of oxidative stress, thereby allowing for the detection of proteins susceptible to S-thiolation. researchgate.net
Biotin Switch Assay for Quantitation of Reversible Cysteine Oxidations
The Biotin Switch Assay (BSA) is a powerful technique used to identify and quantify various reversible oxidative modifications of cysteine thiols. nih.gov These modifications, including S-nitrosylation, S-sulfenylation, S-glutathionylation, and disulfide formation, are crucial in regulating a multitude of cellular processes. nih.govresearchgate.net The assay's core principle involves the selective labeling of modified cysteine residues with a biotin tag, which facilitates their enrichment and subsequent analysis, often through mass spectrometry-based approaches. nih.govresearchgate.net This method has proven invaluable for overcoming the challenges associated with the low abundance and high reactivity of these modifications. nih.govresearchgate.net
A modified version of the biotin switch assay has been successfully employed to quantify the total reversible cysteine oxidation in a model for atherosclerosis, identifying 53 proteins with oxidative modifications and highlighting its utility in studying redox signaling in disease. nih.gov The versatility of the BSA makes it a robust strategy for in-depth studies in the field of redox proteomics. nih.govresearchgate.net
S-nitrosylation, the addition of a nitroso group to a cysteine thiol, is a key post-translational modification involved in nitric oxide (NO) signaling. nih.govacs.org The Biotin Switch Technique (BST), a specific application of the BSA, has become a standard method for detecting S-nitrosylated proteins in complex biological samples. nih.govnih.gov The three main steps of the BST are: blocking of free cysteine thiols, conversion of S-nitrosothiols (SNOs) to thiols, and the labeling of these newly formed thiols with a biotinylating agent. nih.gov This allows for the relative quantification and identification of S-nitrosylated proteins. nih.gov
The development of the BST has been instrumental in advancing our understanding of protein S-nitrosylation in both health and disease. nih.gov For instance, it has been used to identify S-nitrosylated proteins in human vascular smooth muscle cells, providing insights into the molecular mechanisms of NO signaling in the cardiovascular system. pnas.org
Table 1: Key Steps of the Biotin Switch Technique for S-Nitrosylation Detection
| Step | Description |
| 1. Blocking | Free cysteine thiols in a protein sample are blocked, typically using a reagent like S-methyl methanethiosulfonate (B1239399) (MMTS). nih.govacs.org |
| 2. Reduction | The S-nitrosothiol bonds are selectively reduced to free thiols using an agent such as ascorbate. nih.govacs.org |
| 3. Labeling | The newly exposed thiol groups are then specifically labeled with a biotin-containing reagent, such as N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio) propionamide (B166681) (biotin-HPDP). nih.govacs.org |
| 4. Detection/Quantification | The biotinylated proteins can be detected and quantified using methods like Western blotting with anti-biotin antibodies or enriched using avidin-agarose for mass spectrometry analysis. nih.gov |
The Biotin Switch Assay can also be adapted to study other reversible cysteine oxidations like S-sulfenylation and S-glutathionylation. nih.govresearchgate.net S-sulfenylation is an intermediate modification that can lead to other oxidative states of cysteine. nih.gov S-glutathionylation, the formation of a mixed disulfide between a protein cysteine and glutathione, is a crucial regulatory mechanism and a protective measure against irreversible oxidation. nih.govbmbreports.org
By utilizing specific reducing agents, the BSA can selectively target these modifications. For example, sodium arsenite can be used to reduce sulfenic acids, allowing for their subsequent biotinylation and detection. researchgate.net Similarly, methods have been developed to study S-glutathionylation, which plays a role in various cellular processes, including adipocyte differentiation. bmbreports.org The formation of S-glutathionylation can be influenced by the cellular glutathione/glutathione disulfide (GSH/GSSG) ratio and can occur spontaneously or be enzyme-catalyzed. mdpi.com
Table 2: Reversible Cysteine Oxidations and their Significance
| Modification | Description | Biological Significance |
| S-Nitrosylation | Covalent attachment of a nitric oxide group to a cysteine thiol. | Regulates protein function in response to nitric oxide signaling. nih.gov |
| S-Sulfenylation | Oxidation of a cysteine thiol to a sulfenic acid (R-SOH). | An intermediate in redox signaling that can lead to other cysteine modifications. nih.gov |
| S-Glutathionylation | Formation of a mixed disulfide between a protein cysteine and glutathione. | Protects proteins from irreversible oxidation and regulates protein function. nih.govbmbreports.org |
| Disulfide Formation | Oxidation of two cysteine thiols to form a disulfide bond (R-S-S-R'). | Important for protein structure, stability, and function. nih.govnih.gov |
Disulfide bonds are critical for the structural integrity and function of many proteins. nih.govnih.gov The Biotin Switch Assay can be employed to study the formation of disulfide bonds by using a reducing agent like dithiothreitol (DTT) to break the disulfide linkages, exposing the constituent cysteine thiols for biotinylation. researchgate.net This allows for the identification of proteins that contain disulfide bonds and can provide insights into their redox state under different physiological conditions.
The formation of disulfide bonds is an oxidative process that can occur both within a single polypeptide chain (intramolecular) and between different chains (intermolecular). nih.gov The study of these bonds is essential for understanding protein folding and stability. researchgate.net
Utilization of Biotin-Cysteine as a Redox Probe in Cellular Studies
Biotin-cysteine can serve as a "redox probe" to identify proteins susceptible to S-thiolation under oxidizing conditions within cells. researchgate.net When cellular oxidative stress occurs, biotin-cysteine can form disulfide bonds with reactive protein cysteines. These biotin-tagged proteins can then be detected via non-reducing Western blotting with streptavidin-HRP or purified using streptavidin-agarose affinity chromatography for further analysis. researchgate.net
This approach has been used to investigate protein S-thiolation in various contexts, including ischemia and reperfusion injury in isolated rat kidneys. researchgate.net Such studies have identified a range of proteins, including foldases, ribosomal proteins, and metabolic enzymes, as targets of oxidative stress. researchgate.net
Development and Application of Research Probes and Biosensors
This compound is a valuable component in the design of sophisticated research tools, including photoaffinity labels for identifying protein-ligand interactions.
This compound as a Component of Photoaffinity Labels for Target Identification
Photoaffinity labeling (PAL) is a powerful technique for identifying the protein targets of small molecules. nih.govscispace.com This method utilizes a photoaffinity probe, which typically consists of three key components: a ligand of interest, a photoreactive group, and an affinity tag, often biotin. nih.govscispace.com this compound can be incorporated into these probes as a crosslinking photoaffinity label ligand. adooq.com
Upon exposure to UV light, the photoreactive group on the probe is activated, leading to the formation of a covalent bond with nearby proteins. nih.govscispace.com The biotin tag then allows for the enrichment and subsequent identification of the labeled proteins, often through mass spectrometry. nih.gov This approach is widely used in drug discovery and chemical biology to elucidate the mechanism of action of bioactive compounds and to identify off-target effects. scispace.com
Table 3: Components of a Typical Photoaffinity Probe
| Component | Function | Example |
| Ligand | The small molecule of interest that binds to the target protein(s). | A drug candidate or a bioactive natural product. scispace.com |
| Photoreactive Group | A chemical moiety that becomes highly reactive upon UV irradiation, forming a covalent bond with the target. | Diazirine, benzophenone, or aryl azide (B81097). enamine.net |
| Affinity Tag | A handle for the detection and purification of the labeled protein-probe complex. | Biotin. nih.govscispace.com |
Synthesis and Evaluation of Biotin-Based Fluorescent and Affinity Probes
This compound is a key building block in the creation of specialized probes for biological research. Its structure contains a biotin group, which binds strongly to proteins like avidin and streptavidin, and a disulfide bond that can be broken by reducing agents. This cleavable linker design is particularly useful for developing activatable or reversible molecular tools.
Fluorescent Probes: These probes are designed to detect specific molecules or conditions within cells by emitting light. This compound can be used to create fluorescent probes that are initially "off" and are switched "on" in the presence of a target. For example, a probe can be synthesized where a fluorescent molecule (fluorophore) is attached to a quenching molecule through a this compound-derived linker. In this state, the quencher suppresses the fluorescence. However, in a reducing environment inside a cell (such as one with high levels of glutathione), the disulfide bond is cleaved, releasing the fluorophore from the quencher and causing it to light up. This strategy is used to create probes that can image cellular redox states or be targeted to specific locations using the biotin tag. Biotin-guided fluorescent probes have been successfully developed for detecting molecules like hydrogen sulfide (B99878) in living cells. researchgate.net
Affinity Probes: Affinity probes are used to isolate and identify specific proteins from complex biological mixtures. This compound is integral to "catch and release" strategies in proteomics. A probe is constructed by linking a reactive group that binds to a target protein with biotin via the cleavable disulfide linker. After the probe binds to its target protein within a cell lysate, the entire complex is "captured" using streptavidin-coated beads. Unbound proteins are washed away. Subsequently, a reducing agent is added to break the disulfide bond, releasing the target protein for analysis by methods like mass spectrometry, while the biotin tag remains attached to the beads. Bimodal probes incorporating both a biotin affinity label and a fluorescent tag have been developed, allowing for sensitive detection through both on-blot chemiluminescence and in-gel fluorescence. nih.gov
| Probe Type | Key Components | Principle of Operation | Primary Application | Example from Research |
|---|---|---|---|---|
| Fluorescent Probe | Biotin, Cleavable Linker (e.g., from this compound), Fluorophore, Quencher | Linker cleavage in a specific environment separates fluorophore from quencher, activating fluorescence. | Imaging of specific cellular environments or molecules (e.g., redox state, H₂S). | Biotin-guided probe for H₂S detection in liver cancer cells. researchgate.net |
| Affinity Probe | Biotin, Cleavable Linker (e.g., from this compound), Target-Binding Moiety | "Catch and Release": Target is captured via biotin-streptavidin binding and then released by cleaving the linker. | Isolation and identification of target proteins from complex mixtures. | Bimodal probe for the trypanosomal cysteine protease rhodesain. nih.gov |
Integration into Advanced Biosensor Platforms
The distinct chemical properties of this compound make it highly suitable for constructing advanced biosensor surfaces. The disulfide bond can be reduced to yield two thiol (-SH) groups, which readily form strong bonds with gold surfaces, a common material for sensor chips. This allows for the creation of a self-assembled monolayer (SAM) where the biotin portion of the molecule is exposed.
This biotin-functionalized surface acts as a versatile platform for anchoring biological recognition elements. The high-affinity interaction between biotin and streptavidin is used to immobilize a layer of streptavidin onto the sensor. This streptavidin layer can then capture any biotinylated molecule, such as antibodies, DNA aptamers, or enzymes, in a stable and oriented fashion. When the target analyte binds to this immobilized biomolecule, it causes a detectable change at the sensor surface, allowing for quantification.
Types of Biosensor Platforms:
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These optical techniques measure changes in refractive index or light interference at the sensor surface. The binding of an analyte to the immobilized receptor molecule increases the mass on the surface, generating a signal proportional to the analyte's concentration.
Electrochemical Biosensors: In these sensors, the binding event is converted into an electrical signal. For instance, an enzyme can be immobilized on the surface, and its reaction with a substrate can be detected as a change in current or voltage. The use of gold nanoparticles and conductive materials like graphene can further enhance the sensitivity of these sensors. nih.govresearchgate.net
Regenerable Surfaces: The interaction between biotin and streptavidin is very strong, making sensor regeneration difficult. However, in some specialized platforms, electrochemical control can be used to stimulate the dissociation of bound molecules from a biotinylated surface, allowing the sensor to be reused. nih.gov
| Biosensor Platform | Detection Principle | Role of Biotin/Streptavidin | Example Application |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a gold surface. | Immobilization of a biotinylated ligand via a streptavidin-coated surface. | Analyzing the binding affinity of proteins and small molecules. nih.gov |
| Bio-Layer Interferometry (BLI) | Change in the interference pattern of light reflected from the sensor tip. | Stable and oriented immobilization of proteins to measure interactions. acs.org | Comparing the effectiveness of site-specific vs. random protein immobilization. acs.org |
| Electrochemical Sensor | Measures changes in current, voltage, or impedance from a binding event or enzymatic reaction. | Anchoring of aptamers or enzymes to an electrode surface. nih.gov | Detection of cardiac troponin I using an aptamer-functionalized electrode. nih.gov |
Enzymatic Activity and Mechanism Investigations
Probing Biotin-Dependent Enzyme Function and Mechanism (e.g., Biotin Carboxylase, Biotinyl-CoA Synthetase)
Biotin is an essential cofactor for a class of enzymes called carboxylases, which are crucial for metabolism. nih.govresearchgate.net These enzymes attach carbon dioxide to substrates in processes like fatty acid synthesis and gluconeogenesis. nih.gov The reaction occurs in two steps: first, the biotin carboxylase (BC) domain uses ATP to carboxylate the biotin cofactor, which is attached to a biotin carboxyl carrier protein (BCCP). Second, the transcarboxylase (TC) domain transfers the CO₂ from biotin to a substrate like acetyl-CoA. youtube.com
Analogs of biotin, which can be synthesized using structures like this compound as a base, are valuable for studying these mechanisms. By creating variations of the biotin molecule, researchers can investigate several aspects of enzyme function:
Substrate Specificity: Scientists can determine which parts of the biotin molecule are critical for recognition by the enzyme that attaches it (biotin ligase or holocarboxylase synthetase).
Enzyme Mechanism: By observing how these analogs bind to the active site and whether they can be carboxylated, researchers gain insight into the catalytic process. These studies help clarify the roles of specific amino acid residues and the conformational changes the enzyme undergoes. nih.gov
Elucidation of Enzyme-Substrate/Inhibitor Interactions using Biotinylated Analogs
Understanding how enzymes interact with their substrates and inhibitors is fundamental to drug discovery and biochemical research. Creating biotinylated versions of these molecules provides a powerful handle for their study.
A substrate or inhibitor is chemically modified to include a biotin tag, often through a linker. This biotinylated analog can then be used in various assays:
Affinity Pull-Downs: A biotinylated inhibitor can be used to isolate its target enzyme from a complex protein mixture. The inhibitor-enzyme complex is captured on streptavidin beads, allowing for the identification of the enzyme.
Competitive Binding Assays: These assays are used to screen for new, non-biotinylated inhibitors. A biotinylated ligand that binds to the enzyme's active site is used to generate a signal. If a test compound also binds to the active site, it will compete with the biotinylated ligand, causing a decrease in the signal.
Mechanistic Probes: Using substrate analogs allows researchers to investigate the catalytic mechanism of enzymatic reactions. nih.govresearchgate.net For example, an analog might bind to the active site but not be fully processed, effectively "trapping" the enzyme in a specific state that can then be studied. Substrate-selective inhibitors can arise when a modulator molecule interacts differently with the enzyme depending on which substrate is bound. nih.gov
| Method | Principle | Information Gained |
|---|---|---|
| Affinity Pull-Down | A biotinylated inhibitor is used to capture its target enzyme on streptavidin beads. | Identification of unknown protein targets for a given inhibitor. |
| Competitive Binding Assay | A test compound's ability to displace a biotinylated probe from an enzyme's active site is measured. | Screening for and quantifying the potency of new enzyme inhibitors. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A biotinylated substrate is immobilized, and the enzyme's action on it is detected with an antibody. | Measurement of enzyme activity and inhibition. |
| Affinity Labeling | A biotinylated analog with a reactive group covalently binds to the enzyme's active site. | Identification of specific amino acid residues within the active site. |
Site-Specific Enzyme Immobilization for Functional Studies
Immobilizing enzymes on solid supports like beads or sensor chips is essential for many biotechnological applications. However, traditional methods that randomly attach enzymes (e.g., via surface lysine (B10760008) residues) can often lead to a loss of activity because the enzyme's active site may be blocked or it may be in an unfavorable orientation. acs.org
Site-specific immobilization using a biotin tag offers a solution for controlling enzyme orientation. The strategy involves genetically engineering the enzyme to introduce a single cysteine residue at a specific location on its surface, far from the active site. The thiol group of this cysteine can then be selectively labeled with a biotinylating reagent. This precisely biotinylated enzyme can then be attached to a streptavidin-coated surface.
This method ensures that every enzyme molecule is attached in the same, predefined orientation, which offers several advantages:
Maximized Activity: It ensures the active site remains accessible to the substrate, leading to higher specific activity compared to randomly immobilized enzymes. researchgate.net
Improved Stability: Uniform orientation can enhance the stability of the immobilized enzyme.
Enhanced Biosensor Performance: In biosensors, oriented immobilization leads to more reliable and sensitive detection because the binding sites are uniformly exposed to the sample. acs.org This approach has been successfully used to immobilize enzymes on magnetic nanoparticles for use in organic synthesis, allowing for easy separation and reuse of the enzyme. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Biotinyl Cystamine Action
Understanding the Role of Disulfide Bond Reduction in Biological Environments (e.g., Glutathione-mediated Cleavage)
The disulfide bond within the cystamine (B1669676) portion of biotinyl cystamine is a key functional feature, enabling the cleavage of the molecule and the release of any attached cargo in specific biological environments. This process is primarily driven by the high concentration of reducing agents within the cell, most notably glutathione (B108866) (GSH). embopress.orgnih.govrupress.orglibretexts.org
The mechanism of disulfide bond reduction by glutathione involves a thiol-disulfide exchange reaction. libretexts.orgrsc.org In this process, a molecule of reduced glutathione (GSH) attacks one of the sulfur atoms in the disulfide bond of this compound. This results in the formation of a mixed disulfide between the cystamine moiety and glutathione, and the release of the other part of the cystamine molecule as a free thiol. A second molecule of GSH can then react with the mixed disulfide, regenerating the original glutathione molecule and fully reducing the cystamine portion. embopress.orgnih.gov
This glutathione-mediated cleavage is a fundamental principle exploited in the design of drug delivery systems. By attaching a therapeutic agent to this compound, the drug can be selectively released inside target cells where the glutathione concentration is high. iris-biotech.dersc.org This targeted release mechanism aims to increase the therapeutic efficacy of the drug while minimizing off-target effects and systemic toxicity. iris-biotech.de
Table 1: Comparison of Glutathione Concentrations in Different Biological Compartments
| Biological Compartment | Glutathione (GSH) Concentration | Redox Environment | Implication for Disulfide Bonds |
|---|---|---|---|
| Intracellular (Cytoplasm) | 1-10 mM iris-biotech.de | Reductive | Favors disulfide bond cleavage iris-biotech.de |
| Extracellular (Blood) | 2-10 µM iris-biotech.de | Oxidative | Disulfide bonds are relatively stable iris-biotech.de |
| Endoplasmic Reticulum | GSH:GSSG ratio ~3:1 rupress.org | Oxidizing | Favors disulfide bond formation rupress.org |
Molecular Interactions Governing Biotin (B1667282) Receptor Binding and Internalization
The biotin component of this compound serves as a targeting ligand, enabling the specific recognition and uptake of the conjugate by cells that overexpress biotin receptors. rsc.orgrsc.org This receptor-mediated endocytosis is a highly efficient process for internalizing molecules from the extracellular environment. rsc.org
The primary transporter responsible for biotin uptake is the sodium-dependent multivitamin transporter (SMVT), also known as the biotin receptor. rsc.orgnih.govresearchgate.net This transporter is encoded by the SLC5A6 gene and is responsible for the cellular uptake of essential nutrients like biotin. rsc.org Many types of cancer cells exhibit a higher expression of SMVT compared to normal, healthy cells, a characteristic that is exploited for targeted cancer therapy. rsc.orgrsc.org
The process of internalization begins with the binding of the biotinylated compound to the SMVT on the cell surface. rsc.org This binding event triggers the inward folding of the cell membrane, a process known as endocytosis, which engulfs the this compound conjugate into a vesicle. rsc.org This vesicle then fuses with early endosomes, which are acidic intracellular compartments. rsc.org From the endosomes, the conjugate can be transported to lysosomes for degradation or the released cargo can exert its effect within the cell. rsc.org
Studies have shown that the modification of biotin, particularly at its carboxyl group, can affect its binding affinity to the SMVT. rsc.org This is a critical consideration in the design of biotinylated drug delivery systems, as the conjugation of a drug to this position might alter the transport efficiency. rsc.org
The internalization of biotin-conjugated molecules can follow different endocytic pathways. Research has indicated that biotin receptor-driven endocytosis can occur via both clathrin-dependent and caveolae-dependent pathways. nih.govresearchgate.net The specific pathway utilized can influence the subsequent intracellular trafficking and fate of the internalized conjugate. nih.govresearchgate.net
Table 2: Key Molecules in Biotin Receptor-Mediated Endocytosis
| Molecule | Role | Cellular Location |
|---|---|---|
| This compound | Ligand for biotin receptor | Extracellular, binds to cell surface |
| Sodium-Dependent Multivitamin Transporter (SMVT) | Biotin receptor, mediates uptake | Cell membrane rsc.org |
| Clathrin | Protein involved in forming endocytic vesicles | Cytosol, assembles at the plasma membrane |
| Caveolin | Protein that forms caveolae, a type of endocytic vesicle | Plasma membrane |
| Endosome | Intracellular sorting compartment | Cytoplasm |
| Lysosome | Organelle containing degradative enzymes | Cytoplasm |
Influence of Linker Chemistry on Cellular Specificity and Intracellular Release Kinetics in Research Models
In the context of this compound, the cystamine itself acts as a cleavable linker. The disulfide bond within cystamine is designed to be stable in the oxidative environment of the bloodstream but is readily cleaved in the reducing environment inside a cell. iris-biotech.dersc.org This provides a mechanism for controlled, intracellular release of a conjugated payload. precisepeg.com
The design of the linker can be further refined to tune the release kinetics. For instance, the chemical structure adjacent to the disulfide bond can influence the rate of its reduction by glutathione. iris-biotech.de Self-immolative linkers are a class of spacers that are designed to degrade in response to a specific trigger, such as the cleavage of a disulfide bond, leading to the release of the attached molecule. iris-biotech.desymeres.com The chemical composition of these linkers can be altered to achieve different release rates. iris-biotech.de
The length and hydrophilicity of the linker can also impact the properties of the conjugate. americanpharmaceuticalreview.comnih.gov A longer, more flexible linker may improve the binding of biotin to its receptor by reducing steric hindrance from the attached cargo. bakerlab.org Furthermore, the linker's properties can affect the solubility and pharmacokinetic profile of the entire conjugate. americanpharmaceuticalreview.combiosynth.com
Research has explored various linker chemistries to optimize the performance of targeted drug delivery systems. These include linkers that are sensitive to pH changes or specific enzymes found in higher concentrations within tumor microenvironments. symeres.comprecisepeg.com The choice of linker is a critical design element that can be tailored to the specific application and the desired therapeutic outcome. biosynth.comacs.org
Table 3: Impact of Linker Properties on Conjugate Function
| Linker Property | Influence on Conjugate Behavior | Research Example |
|---|---|---|
| Cleavability (e.g., Disulfide bond) | Enables controlled intracellular release of cargo. precisepeg.com | Glutathione-mediated cleavage of disulfide linkers in the high-GSH intracellular environment. iris-biotech.dersc.org |
| Chemical Structure | Affects the rate of cleavage and release kinetics. iris-biotech.de | Different self-immolative linkers (e.g., disulfide ethoxycarbonyl vs. disulfide benzyloxycarbonyl) show different cleavage speeds. iris-biotech.de |
| Length and Flexibility | Can reduce steric hindrance, potentially improving receptor binding. bakerlab.org | The use of a longer PEG spacer between phalloidin (B8060827) and biotin enabled specific labeling of actin filaments. bakerlab.org |
| Hydrophilicity/Hydrophobicity | Influences solubility, aggregation, and pharmacokinetic properties. americanpharmaceuticalreview.com | Addition of hydrophilic groups like PEG to the linker can improve solubility and reduce aggregation. americanpharmaceuticalreview.com |
| Stability | Ensures the conjugate remains intact in circulation until it reaches the target site. symeres.comamericanpharmaceuticalreview.com | Linkers must be stable in blood plasma to prevent premature drug release. americanpharmaceuticalreview.com |
Advanced Analytical and Characterization Techniques for Biotinyl Cystamine Conjugates
Mass Spectrometry-Based Proteomics for Identification and Quantification of Biotinylated Biomolecules
Mass spectrometry (MS) is a cornerstone technique in proteomics for the analysis of biotinylated biomolecules. creative-proteomics.comacs.org It enables the identification and quantification of proteins that have been tagged with biotinyl cystamine (B1669676). A common strategy involves the covalent attachment of biotin (B1667282) to proteins, which then allows for their enrichment from complex mixtures using the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. acs.orgnih.gov
One advanced method, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), significantly enhances the detection of biotinylated proteins. acs.orgnih.govresearchgate.net In this approach, proteins are digested into peptides before the enrichment of the biotin-tagged peptides. acs.orgnih.gov This reduces the complexity of the sample introduced into the mass spectrometer, leading to a much higher yield and more sensitive detection of the labeled molecules. acs.orgnih.gov For instance, the DiDBiT method has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies. nih.govresearchgate.net
In a typical workflow, biotinylated proteins are subjected to enzymatic digestion (e.g., with trypsin), and the resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.net The identification of biotinylated peptides is achieved by searching for the specific mass addition corresponding to the biotinyl cystamine tag. For example, labeling with NHS-biotin adds a mass of 226.0776 Da to lysine (B10760008) residues. nih.gov
Quantitative proteomics approaches can also be employed to determine the relative or absolute abundance of biotinylated proteins. This can involve stable isotope labeling techniques or label-free quantification methods. google.com For instance, in a study using a TurboID-based approach, only about 12% of all proteins identified by mass spectrometry were found to be biotinylated after enrichment, highlighting the importance of methods that can distinguish true positives from co-purifying, unbiotinylated proteins. acs.org
Table 1: Mass Spectrometry-Based Identification of Biotinylated Peptides
| Technique | Key Feature | Application | Reference |
|---|---|---|---|
| DiDBiT (Direct Detection of Biotin-containing Tags) | Digestion of proteins prior to enrichment of biotinylated peptides. | Improves detection sensitivity of biotinylated proteins ~200-fold. | nih.govresearchgate.net |
| LC-MS/MS | Separates and identifies peptides based on mass-to-charge ratio. | Identifies specific sites of biotinylation on proteins. | acs.orgresearchgate.net |
| Proximity-dependent biotinylation identification (BioID) | Labels proteins in close proximity to a bait protein fused to a promiscuous biotin ligase. | Identifies weak or transient protein-protein interactions. | utmb.edu |
| Cysteine Biotinylation via Click Chemistry (CBCC) | Uses click chemistry for cysteine capture and subsequent biotinylation. | Enables in-depth analysis of cysteine modifications. | researchgate.net |
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy)
Spectroscopic techniques are invaluable for elucidating the structure of this compound conjugates. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are two of the most powerful methods in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of molecules in solution. For this compound hydrochloride, ¹H NMR is used as a quality control measure to confirm its structure. lumiprobe.com
Fourier Transform Infrared Spectroscopy (FTIR) is a highly sensitive technique that provides information about the chemical bonds within a molecule by measuring the absorption of infrared radiation. nih.gov FTIR has been used to characterize the attachment of biotin to various surfaces. nih.govnih.gov For example, the formation of an amide bond between biotin-NHS and an amine-terminated surface can be confirmed by the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend + C-N stretch) vibrational modes at approximately 1660 cm⁻¹ and 1540 cm⁻¹, respectively. nih.gov The integrity of the disulfide bond in this compound can be monitored by observing the S-S stretching vibration, which typically appears around 500 cm⁻¹.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Compound/Functional Group | Characteristic Peak/Signal | Reference |
|---|---|---|---|
| ¹H NMR | This compound Hydrochloride | Used for quality control and structural confirmation. | lumiprobe.com |
| FTIR | Amide I (C=O stretch) | ~1660 cm⁻¹ | nih.gov |
| Amide II (N-H bend + C-N stretch) | ~1540 cm⁻¹ | nih.gov | |
| S-S stretch | ~500 cm⁻¹ |
Chromatographic Techniques for Purification and Analytical Assessment (e.g., High-Performance Liquid Chromatography, Affinity Chromatography)
Chromatographic techniques are essential for both the purification and analytical assessment of this compound and its conjugates.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. Reverse-phase HPLC, often using a C18 column with an acetonitrile/water gradient, is a standard method for assessing the purity of this compound, with purities of over 95% being achievable. lumiprobe.com HPLC is also used to purify labeled peptides and proteins, ensuring that subsequent analyses are performed on a homogenous sample. nih.govnih.gov
Affinity Chromatography is a highly specific purification method that relies on the interaction between a molecule and its specific binding partner. sigmaaldrich.comsigmaaldrich.com In the context of this compound, the strong and specific interaction between biotin and avidin or streptavidin is exploited. sigmaaldrich.comsigmaaldrich.com Biotinylated molecules can be selectively captured from complex biological samples using matrices coated with streptavidin or avidin, such as agarose (B213101) beads or magnetic particles. sigmaaldrich.comsigmaaldrich.com This allows for the efficient isolation and enrichment of biotinylated proteins for further analysis. sigmaaldrich.comsigmaaldrich.com Various formats are available, including gravity flow columns, spin columns, and 96-well filter plates, catering to different scales of purification. sigmaaldrich.com While effective, harsh conditions are often required to elute the biotinylated proteins from the affinity matrix, which can be a consideration depending on the downstream application. wikipedia.org
Table 3: Chromatographic Methods for this compound Conjugates
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Purity assessment and purification of this compound and its conjugates. | lumiprobe.com |
| Affinity Chromatography | Based on the specific binding between biotin and avidin/streptavidin. | Purification and enrichment of biotinylated proteins from complex mixtures. | sigmaaldrich.comsigmaaldrich.comunc.edu |
| Ion-Exchange Chromatography | Separation based on net charge. | Removal of unreacted cystamine. |
Microscopic and Imaging Techniques for Cellular Localization and Dynamics in Research
Microscopic and imaging techniques are crucial for visualizing the cellular localization and dynamic processes of biomolecules labeled with this compound.
Fluorescence Microscopy is a widely used technique to visualize the distribution of biotinylated molecules within cells. nih.govthermofisher.com This is typically achieved by using a fluorescently labeled streptavidin conjugate that binds to the biotin tag. nih.govthermofisher.com For example, streptavidin conjugated to fluorophores like Alexa Fluor dyes can be used to detect biotinylated cell surface proteins. thermofisher.com Confocal microscopy, a specialized type of fluorescence microscopy, allows for the acquisition of high-resolution, three-dimensional images of cells, providing detailed information about the subcellular localization of the labeled molecules. mpg.deresearchgate.net
The use of monovalent streptavidin is particularly advantageous for imaging applications as it prevents the artificial clustering of biotinylated targets that can occur with tetravalent streptavidin. nih.govmpg.de This ensures that the observed localization and dynamics reflect the natural state of the protein of interest. nih.govmpg.de
In some studies, biotinylated probes have been used in conjunction with imaging agents like fluorophores for molecular imaging applications. creative-diagnostics.com For instance, this compound has been used to label carboxyl groups on the surface of HL60 cells, and the resulting biotinylation was visualized using an Alexa Fluor 488-conjugated anti-biotin antibody. researchgate.net
Electron Microscopy can provide even higher resolution images, allowing for the ultrastructural localization of biotinylated proteins. molbiolcell.org By using a streptavidin conjugate linked to an electron-dense marker, such as gold nanoparticles, the precise location of the biotinylated protein within cellular compartments and structures can be determined. molbiolcell.org
Table 4: Microscopic and Imaging Techniques
| Technique | Probe/Label | Application | Reference |
|---|---|---|---|
| Fluorescence Microscopy | Fluorescently labeled streptavidin (e.g., with Alexa Fluor dyes) | Visualization of the cellular and subcellular distribution of biotinylated proteins. | nih.govthermofisher.commpg.de |
| Confocal Microscopy | Fluorescently labeled streptavidin or anti-biotin antibodies | High-resolution, 3D imaging of biotinylated molecules in cells. | mpg.deresearchgate.net |
| Electron Microscopy | Streptavidin conjugated to an electron-dense marker (e.g., gold nanoparticles) | Ultrastructural localization of biotinylated proteins. | molbiolcell.org |
Future Directions and Emerging Research Avenues in Biotinyl Cystamine Chemistry
Development of Novel Biotinyl Linker Chemistries with Tunable Responsiveness
The core utility of biotinyl cystamine (B1669676) lies in its cleavable linker. Future research is focused on creating a new generation of biotin (B1667282) linkers with tunable responsiveness to a wider array of specific stimuli beyond simple reduction. This will allow for more precise control over the release of biotinylated molecules in complex biological systems.
Key areas of development include:
Stimuli-Responsive Linkers: Researchers are designing linkers that can be cleaved by specific enzymes, changes in pH, or exposure to light (photocleavable linkers). rsc.orgresearchgate.net This allows for targeted release of molecules within specific cellular compartments or in response to particular biological events. For example, linkers that are sensitive to the acidic microenvironment of tumors or the enzymatic activity of proteases involved in disease could be developed. researchgate.netresearchgate.net
Multi-Responsive Linkers: The next frontier is the creation of linkers that respond to multiple stimuli, offering a higher level of control. For instance, a linker might require both a specific pH and the presence of a particular enzyme to be cleaved.
Tunable Cleavage Kinetics: The ability to control the rate of linker cleavage is another important area of research. This could be achieved by modifying the chemical structure of the linker to make it more or less susceptible to the cleavage stimulus. researchgate.net This "tunable" release would be valuable in applications where a slow, sustained release of a molecule is desired.
Advanced Strategies for Targeted Delivery in Complex Preclinical Models
Biotin's high affinity for avidin (B1170675) and streptavidin has long been exploited for targeting. thermofisher.com Emerging research is focused on leveraging this interaction for more sophisticated targeted delivery strategies in complex preclinical models, such as organoids and animal models of disease.
Advanced strategies include:
Active Targeting: Biotinylated nanoparticles and other drug delivery systems can be directed to specific cells or tissues that overexpress biotin receptors. rsc.orgrsc.org This is particularly relevant in cancer therapy, as many tumor cells exhibit increased uptake of biotin. rsc.orgresearchgate.net
Pre-targeting Approaches: In this multi-step strategy, a biotinylated antibody is first administered to target a specific cell type. This is followed by the administration of a streptavidin-linked therapeutic agent, which then binds to the biotinylated antibody at the target site. This approach can improve the therapeutic index by concentrating the drug at the site of disease. nih.gov
"Nano-on-nano" Systems: This innovative approach involves using biotinylated liposomes that are further functionalized with other targeting ligands to enhance specificity for particular cell types. rsc.org
Integration with Multi-Modal Research Platforms for Enhanced Characterization and Discovery
To gain a more comprehensive understanding of biological processes, researchers are increasingly integrating different analytical techniques. Biotinyl cystamine and its derivatives are being incorporated into multi-modal research platforms that combine imaging, proteomics, and other 'omics' technologies. persistent.com
Examples of multi-modal integration include:
Correlative Light and Electron Microscopy (CLEM): Biotinylated probes can be used to label specific proteins or cellular structures for visualization by fluorescence microscopy. The same sample can then be analyzed by electron microscopy to obtain high-resolution structural information.
Imaging Mass Spectrometry: This technique combines the spatial information from imaging with the molecular identification capabilities of mass spectrometry. Biotinylated probes can be used to map the distribution of specific molecules within a tissue section.
Multi-modal Imaging Probes: Researchers are developing single probes that can be detected by multiple imaging modalities, such as PET and fluorescence imaging. escholarship.orgrsc.org This allows for the tracking of cells or molecules in vivo using complementary techniques. For instance, a probe could be designed with a biotin tag for histological studies, a fluorescent dye for optical imaging, and a chelator for a PET radionuclide. escholarship.org
Expanding Applications in Quantitative Proteomics and Interactomics for Systems Biology Research
This compound and related cleavable biotin reagents are playing an increasingly important role in quantitative proteomics and interactomics, which are key disciplines in systems biology. nih.gov These approaches aim to understand the complex interplay of proteins within a cell or organism.
Emerging applications in this area include:
Quantitative Cysteine Reactivity Profiling: Chemical proteomics methods are being used to quantify the reactivity of cysteine residues on a proteome-wide scale. researchgate.netnih.gov Probes containing a cysteine-reactive group, a cleavable linker, and a biotin tag allow for the enrichment and identification of cysteine-containing peptides by mass spectrometry. nih.govresearchgate.net This can provide insights into the redox state of the proteome and identify proteins that are regulated by oxidative stress. nih.gov
Proximity-Dependent Biotinylation (BioID): This powerful technique is used to identify protein-protein interactions in living cells. f1000research.comresearchgate.net A protein of interest is fused to a promiscuous biotin ligase, which then biotinylates nearby proteins. These biotinylated proteins can then be purified and identified by mass spectrometry, providing a "snapshot" of the protein's interactome. f1000research.combiorxiv.org The use of cleavable linkers facilitates the release of the captured proteins for analysis.
Time-resolved Interactome Profiling: By combining proximity labeling with techniques like pulsed stable isotope labeling by amino acids in cell culture (SILAC), it is possible to study the dynamics of protein interactions over time. biorxiv.orgembopress.org This can reveal how protein networks are rewired in response to different stimuli or during disease progression. embopress.org
Q & A
Q. How to characterize the purity and stability of Biotinyl Cystamine in aqueous solutions?
this compound (C₁₄H₂₆N₄O₂S₃) is typically characterized using high-performance liquid chromatography (HPLC) and mass spectrometry to confirm purity (>95%). Stability in aqueous solutions depends on storage conditions: avoid repeated freeze-thaw cycles, store at -20°C in aliquots, and protect from light to prevent degradation. Solubility in water and organic solvents (e.g., DMSO) should be validated via spectrophotometric analysis at 280 nm for consistency .
Q. What are the optimal conditions for conjugating this compound to thiolated biomolecules?
Conjugation relies on the disulfide exchange reaction between this compound’s cystamine moiety and free thiol (-SH) groups on biomolecules. Use phosphate-buffered saline (PBS, pH 7.4) or Tris-EDTA buffer (pH 8.0) at room temperature for 1–2 hours. Monitor reaction efficiency via Ellman’s assay (to quantify free thiols) or streptavidin-based detection (e.g., ELISA) to confirm biotinylation .
Q. How to apply this compound in affinity purification workflows?
this compound enables reversible immobilization of thiolated proteins on streptavidin-coated resins. After binding, elution can be achieved using reducing agents (e.g., 10 mM DTT or TCEP) to cleave the disulfide bond. Validate purity via SDS-PAGE and Western blotting with anti-biotin antibodies .
Advanced Research Questions
Q. How to design experiments to study this compound’s inhibition of transglutaminase (TG2) activity?
Q. How to optimize crosslinking efficiency of this compound in live-cell labeling?
For cell-surface protein labeling, treat cells with 100–200 μM this compound in serum-free media (30 minutes, 37°C). Quench unreacted groups with 5 mM cysteine. Validate labeling efficiency via flow cytometry using streptavidin-PE. Note that intracellular GSH levels may reduce disulfide bonds, necessitating the use of membrane-impermeable thiol blockers (e.g., methyl methanethiosulfonate) .
Q. How to resolve contradictory data on this compound’s role in oxidative stress models?
In neuronal studies, this compound may exhibit dual effects: (1) Nrf2/ARE pathway activation via Keap1 thiol modification, increasing antioxidant genes (e.g., HO-1), and (2) GSH depletion at high doses. To dissect mechanisms, use Nrf2-knockout models or measure intracellular GSH/GSSG ratios via LC-MS. Dose-response studies (10–500 μM) and time-course analyses (0–24 hours) can clarify context-dependent outcomes .
Q. What strategies mitigate off-target effects of this compound in cell viability assays?
Cystamine derivatives can inhibit proliferation at >250 μM. To distinguish specific effects from cytotoxicity:
- Use metabolic assays (e.g., MTS/XTT) alongside apoptosis markers (Annexin V/PI).
- Include recovery experiments: remove this compound after 6 hours and monitor viability for 48 hours.
- Compare with non-biotinylated cystamine controls to isolate biotin-related artifacts .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., neuroprotection vs. cytotoxicity), consider tissue-specific differences in redox balance or metabolic clearance rates. Cross-validate findings using orthogonal assays (e.g., siRNA knockdown of TG2 or Nrf2) .
- Data Reproducibility : Adhere to Beilstein Journal guidelines: report experimental details (buffer pH, temperature, reagent batches) in supplementary materials. For enzyme kinetics, provide k′ values and error margins from triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
